Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin
Overview
Description
Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin is a derivative of the fungicide picoxystrobin, which belongs to the strobilurin class of fungicides. The molecular formula of this compound is C14H10F3NO3, and it has a molecular weight of 297.2293 g/mol . This compound is primarily used in agricultural settings to control fungal diseases in crops.
Preparation Methods
The synthesis of Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin involves several steps. One common method includes the reaction of methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate with acetic anhydride . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin has several scientific research applications:
Biology: Research studies investigate its effects on various biological systems, including its role in inhibiting fungal growth.
Medicine: Although primarily used in agriculture, its potential effects on human health are studied to ensure safety.
Industry: It is used in the development of new fungicides and in the study of pesticide degradation pathways.
Mechanism of Action
Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin exerts its effects by inhibiting mitochondrial respiration. It specifically targets the quinol oxidation site of cytochrome b, blocking electron transport and reducing ATP production . This inhibition disrupts cellular respiration, leading to the death of fungal cells.
Comparison with Similar Compounds
Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin is compared with other strobilurin fungicides such as azoxystrobin, pyraclostrobin, and fluoxastrobin . While all these compounds share a similar mechanism of action, this compound is unique in its specific molecular structure and its particular efficacy against certain fungal strains. The structural differences among these compounds result in variations in their spectrum of activity and environmental persistence.
Conclusion
This compound is a significant compound in the field of agricultural fungicides Its synthesis, chemical reactions, and applications in scientific research highlight its importance
Properties
IUPAC Name |
2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-6-3-7-12(18-11)21-8-9-4-1-2-5-10(9)13(19)20/h1-7H,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCASTWHLUHBICN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=N2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904640 | |
Record name | 2-({[6-(Trifluoromethyl)-2-pyridinyl]oxy}methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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